molecular formula C18H21Cl2NO4Si B1223114 Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester CAS No. 89445-34-1

Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester

Cat. No.: B1223114
CAS No.: 89445-34-1
M. Wt: 414.4 g/mol
InChI Key: BTWJOUJEKBEAIW-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-pyridinol with 4-bromophenol to form an intermediate compound. This intermediate is then reacted with propanoic acid and (trimethylsilyl)methyl chloride under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, ethyl ester
  • Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, methyl ester

Uniqueness

Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is unique due to the presence of the (trimethylsilyl)methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89445-34-1

Molecular Formula

C18H21Cl2NO4Si

Molecular Weight

414.4 g/mol

IUPAC Name

trimethylsilylmethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H21Cl2NO4Si/c1-12(18(22)23-11-26(2,3)4)24-14-5-7-15(8-6-14)25-17-16(20)9-13(19)10-21-17/h5-10,12H,11H2,1-4H3

InChI Key

BTWJOUJEKBEAIW-UHFFFAOYSA-N

SMILES

CC(C(=O)OC[Si](C)(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl

Canonical SMILES

CC(C(=O)OC[Si](C)(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl

89445-34-1

Synonyms

(trimethylsilyl)methyl-2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)-propanoate
FOE 3440 A
FOE 3440A
FOE-3440 A
trimethylsilyl methyl-2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy) propanoate

Origin of Product

United States

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